Tyr-Pro-Phe-Phe-NHCH3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Pro-Phe-Phe-NHCH3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, tyrosine, is attached to the resin.
Coupling: Each subsequent amino acid (proline, phenylalanine, phenylalanine) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The use of advanced technologies ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyr-Pro-Phe-Phe-NHCH3 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can modify the side chains of the amino acids, such as nitration of the phenylalanine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nitric acid (HNO3) for nitration reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced peptide bonds, modified amino acid side chains.
Substitution: Nitrated phenylalanine residues.
Scientific Research Applications
Tyr-Pro-Phe-Phe-NHCH3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in pain modulation and interaction with opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management without the side effects associated with traditional opioids.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .
Comparison with Similar Compounds
Similar Compounds
Endomorphin 1: Tyr-Pro-Trp-Phe-NHCH3
Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu
Met-enkephalin: Tyr-Gly-Gly-Phe-Met
Uniqueness
Tyr-Pro-Phe-Phe-NHCH3 is unique due to its high affinity and selectivity for the μ-opioid receptor, which distinguishes it from other opioid peptides. Its specific amino acid sequence and structural conformation contribute to its potent analgesic properties and reduced side effects compared to traditional opioids .
Properties
Molecular Formula |
C33H39N5O5 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
WEITVBLLGNOHNQ-DZUOILHNSA-N |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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